5-chloro-N-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Lipophilicity Molecular Shape SAR

5-chloro-N-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic, polysubstituted pyrimidine-4-carboxamide featuring a unique 4-methylbenzyl sulfanyl substituent at the 2-position. This compound belongs to a family frequently explored as kinase inhibitors, including Syk kinase, making its precise substitution pattern critical for target selectivity and potency.

Molecular Formula C19H15Cl2N3OS
Molecular Weight 404.3 g/mol
Cat. No. B12197194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
Molecular FormulaC19H15Cl2N3OS
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C19H15Cl2N3OS/c1-12-2-4-13(5-3-12)11-26-19-22-10-16(21)17(24-19)18(25)23-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,23,25)
InChIKeyWJKHFEFHFDXLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Chloro-N-(4-Chlorophenyl)-2-[(4-Methylbenzyl)Sulfanyl]Pyrimidine-4-Carboxamide Structural Identity


5-chloro-N-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic, polysubstituted pyrimidine-4-carboxamide featuring a unique 4-methylbenzyl sulfanyl substituent at the 2-position. This compound belongs to a family frequently explored as kinase inhibitors, including Syk kinase, making its precise substitution pattern critical for target selectivity and potency [1]. It is a member of a broader class of pyrimidine derivatives investigated for antiproliferative and antimicrobial properties [2]. Its molecular formula is C19H15Cl2N3OS, sharing a core scaffold with related analogs but differing in the position of key substituents, which significantly impacts its intermolecular interactions and biological activity profile.

Why 5-Chloro-N-(4-Chlorophenyl)-2-[(4-Methylbenzyl)Sulfanyl]Pyrimidine-4-Carboxamide Cannot Be Replaced by Isomeric Analogs


Direct substitution with closely related analogs, such as 5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide or the 2-methylbenzyl isomer, is not chemically or pharmacologically valid. Even minor positional shifts, such as moving the chlorophenyl attachment from the 4- to the 2-position on the aniline ring, fundamentally alter the vector of hydrogen bonding and halogen bonding interactions [1]. Furthermore, relocation of the methyl group on the benzylsulfanyl moiety from the 4- to the 3- or 2-position significantly changes the molecular shape and lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 6.18 for the 3-methylbenzyl isomer [1]. This single change in the methyl position can drastically alter membrane permeability, metabolic stability, and off-target binding, thereby rendering generic substitution a high-risk strategy without targeted comparative data for this specific compound.

Quantitative Differentiation Guide for 5-Chloro-N-(4-Chlorophenyl)-2-[(4-Methylbenzyl)Sulfanyl]Pyrimidine-4-Carboxamide


Molecular Shape and Lipophilicity Divergence from the 3-Methylbenzyl Isomer

This compound offers a deliberate structural distinction from its closest cataloged isomer, 5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide. The 4-methylbenzyl group in the target compound results in a more linear, para-substituted geometry, contrasting with the meta-substitution pattern in the comparator. This geometric difference is predicted to alter the overall molecular shape and distribution. While the exact LogP for the target compound is not experimentally disclosed, the comparator's LogP of 6.18 provides a baseline [1]. The target compound's para-substitution is expected to influence this value, potentially affecting its pharmacokinetic profile.

Lipophilicity Molecular Shape SAR

Hydrogen Bonding Vector Differentiation from 2-Chlorophenyl Isomers

The target compound features a 4-chlorophenyl amide substituent, a critical design element for specific protein kinase inhibition. In the Syk kinase inhibitor patent space (e.g., KR20110100679A), pyrimidine-4-carboxamides are core scaffolds where the N-aryl substituent's position dictates binding affinity [1]. The target compound's para-chloro orientation contrasts with the ortho-chloro orientation found in the comparator 5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide. This positional change fundamentally alters the directionality of the amide N-H hydrogen bond donor and the chloro substituent's dipole moment, which are crucial for interacting with the kinase hinge region or selectivity pockets.

Target Binding Kinase Inhibition Hydrogen Bonding

Distinct In-Class Profile Compared to Methylsulfanyl and Ethylsulfanyl Analogs

The target compound is differentiated from simpler analogs like 5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS 879951-85-6) by its bulky 4-methylbenzyl group. While the methylsulfanyl analog provides a baseline for this scaffold, the addition of the aromatic ring in the target compound significantly increases molecular weight (from 314.19 g/mol to 404.32 g/mol) and lipophilicity [1]. This larger substituent is intended to occupy deeper, lipophilic pockets within a target protein, a known strategy to improve binding affinity and selectivity over smaller alkyl analogs. The 4-methylbenzyl group also presents different metabolic liabilities compared to the ethylsulfonyl group found in compounds like ZAP 180013 .

Lipophilicity Steric Bulk Metabolic Stability

Optimal Application Scenarios for 5-Chloro-N-(4-Chlorophenyl)-2-[(4-Methylbenzyl)Sulfanyl]Pyrimidine-4-Carboxamide


Kinase Selectivity Profiling and SAR Expansion

This compound is best deployed as a specific probe in kinase inhibitor programs, particularly for targets like Syk. Its unique 4-chlorophenyl amide and 4-methylbenzylsulfanyl substituents, which differentiate it from ortho- or meta-substituted isomers, are essential for mapping the steric and electronic requirements of the target's binding pocket [1]. Using this exact compound allows researchers to expand the structure-activity relationship (SAR) landscape beyond commercially available isomers, providing novel intellectual property and understanding of kinase selectivity.

Physicochemical Property Benchmarking in Lead Optimization

The compound serves as a key benchmark for understanding how para-substitution of the benzylsulfanyl group influences lipophilicity and metabolic stability. Its unique property profile, inferred from its structural divergence from the 3-methylbenzyl isomer (LogP 6.18), makes it a valuable comparator in lead optimization studies aimed at modulating LogP and non-specific binding [2].

Antiproliferative or Antimicrobial Probes

Given the class-level evidence of antiproliferative and antimicrobial activity in substituted pyrimidines, this compound is a potential candidate for screening against cancer cell lines or microbial strains [3]. Its specific substitution pattern offers a unique chemical diversity point that can be crucial for identifying new hits with novel mechanisms of action, distinct from its methylsulfanyl or ethylsulfonyl analogs.

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